molecular formula C10H10N2O2 B8532516 Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

Cat. No.: B8532516
M. Wt: 190.20 g/mol
InChI Key: ZZCSNSXCIVQUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate is a pyrimidine derivative featuring an ethynyl (-C≡CH) substituent at the 4-position of the pyrimidine ring and an ethyl acetate ester group at the 5-position. The ethynyl group confers unique electronic and steric properties, enabling applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science (e.g., in click chemistry via Sonogashira coupling) . Its synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous compounds .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-3-9-8(6-11-7-12-9)5-10(13)14-4-2/h1,6-7H,4-5H2,2H3

InChI Key

ZZCSNSXCIVQUNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CN=C1C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Ethynyl vs. Chloro/Hydroxyl : The ethynyl group (-C≡CH) is electron-withdrawing, reducing electron density on the pyrimidine ring compared to electron-donating groups like hydroxyl (-OH) or chloro (-Cl) . This enhances electrophilicity, facilitating nucleophilic aromatic substitution in the ethynyl derivative .
  • Steric Effects : Bulky substituents (e.g., butyl in ) hinder rotational freedom and alter binding affinity in biological targets, whereas smaller groups (e.g., methyl in ) improve solubility.

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, while ethynyl and chloro analogues are more lipophilic .
  • Stability : Thiol-containing compounds (e.g., ) are prone to oxidation, requiring stabilization under inert conditions, whereas ethynyl derivatives are stable under standard storage .

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